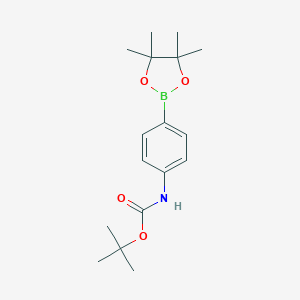

4-(N-Boc-amino)phenylboronic acid pinacol ester

Descripción general

Descripción

4-(N-Boc-amino)phenylboronic acid pinacol ester: is a chemical compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-amino)phenylboronic acid pinacol ester typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The resulting boronic ester is then treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 4-(N-Boc-amino)phenylboronic acid pinacol ester can undergo oxidation reactions to form corresponding phenols.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Phenols and quinones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenyl carbamates.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Suzuki-Miyaura Coupling Reactions : This compound is extensively utilized in Suzuki-Miyaura reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules. The reaction typically involves the coupling of aryl or vinyl halides with boronic acids or esters under palladium catalysis.

Medicinal Chemistry

- Drug Development : 4-(N-Boc-amino)phenylboronic acid pinacol ester serves as a key intermediate in synthesizing pharmaceuticals. It is particularly valuable in developing kinase inhibitors and targeted therapies due to its ability to form reversible covalent bonds with biological targets, enhancing drug efficacy .

- Bioconjugation : This compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents, thereby improving targeting and reducing side effects .

Material Science

- Advanced Materials Production : The compound finds applications in producing advanced materials such as polymers and nanomaterials. Boron-containing compounds can enhance properties like strength and thermal stability, making them suitable for various industrial applications .

Diagnostics

- Imaging Techniques : In diagnostic applications, this compound is utilized to formulate contrast agents that improve imaging techniques. Its boron content enhances detection rates in imaging modalities .

Case Study 1: Synthesis of Kinase Inhibitors

A study demonstrated that this compound was used to synthesize a series of kinase inhibitors. The compound's ability to form stable intermediates allowed for the efficient construction of complex molecular architectures necessary for biological activity.

Case Study 2: Development of Boron-Containing Drugs

Research highlighted the use of this compound in creating boron-containing drugs aimed at enhancing therapeutic efficacy against various diseases. The boronic acid moiety's interaction with diols was crucial for developing these drugs, showcasing its potential in medicinal chemistry.

Chemical Properties and Mechanism of Action

The compound's mechanism involves protodeboronation, where it interacts with biological targets through reversible covalent bonding. This property is particularly useful for inhibiting enzyme activity, making it an effective tool in studying enzyme mechanisms and developing enzyme inhibitors .

Mecanismo De Acción

The mechanism of action of 4-(N-Boc-amino)phenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparación Con Compuestos Similares

Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Pinacolborane: A borane derivative used in hydroboration reactions.

Bis(pinacolato)diboron: A boron reagent used in the synthesis of boronic esters.

Uniqueness: 4-(N-Boc-amino)phenylboronic acid pinacol ester is unique due to its stability and reactivity. The presence of the tert-butyl carbamate group enhances its solubility and makes it easier to handle in various synthetic applications. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile and valuable compound in both research and industrial settings.

Actividad Biológica

4-(N-Boc-amino)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a pinacol boronate structure, which allows for unique interactions with biomolecules. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

- Molecular Formula : CHBNO

- CAS Number : 330793-01-6

- Molecular Weight : 281.31 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Boronate Ester : The reaction between phenylboronic acid and pinacol in the presence of a catalyst.

- Boc Protection : The introduction of the Boc group to the amino group via standard amine protection methods.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can affect enzyme activity and cellular processes.

Case Studies and Research Findings

- Anticancer Activity : Studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, research demonstrated that derivatives of phenylboronic acids could induce cell death in various cancer cell lines by disrupting protein homeostasis .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit serine proteases, which play critical roles in inflammation and cancer progression .

- Fluorescent Probes : Recent developments have utilized boronic acid derivatives as fluorescent probes for detecting amino acids in biological systems. The turn-on fluorescent response upon binding to specific targets highlights their utility in bioimaging and diagnostics .

Biological Assays

| Assay Type | Target | Result Summary |

|---|---|---|

| Cytotoxicity Assay | Cancer Cell Lines | Induced apoptosis at micromolar concentrations |

| Enzyme Inhibition Assay | Serine Proteases | Significant inhibition observed (IC values in low micromolar range) |

| Fluorescence Imaging | Amino Acid Detection | High sensitivity and selectivity demonstrated |

Applications

- Drug Development : The unique properties of this compound make it a candidate for developing new therapeutic agents targeting proteasome inhibition or metabolic regulation.

- Biomolecular Probes : Its ability to form reversible bonds with diols can be exploited in designing sensors for biochemical assays or environmental monitoring.

Q & A

Q. Basic: What are the optimal synthetic routes and characterization methods for 4-(N-Boc-amino)phenylboronic acid pinacol ester?

Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of brominated intermediates. For example, intermediates like 4-bromo-l,2,3,6-tetrahydropyridine (CAS: 108468-00-4) are protected with Boc groups and subjected to borylation with bis(pinacolato)diboron . Characterization involves:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm boronate ester formation and Boc protection .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., observed [M+H]⁺ at m/z 320.21 for C₁₇H₂₆BNO₄) .

- HPLC purity analysis (>97% by GC or HPLC) to ensure minimal impurities .

Q. Basic: What handling and stability precautions are critical for this compound?

Answer:

- Storage: Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent hydrolysis of the boronate ester .

- Handling: Use gloves and eye protection due to potential skin/eye irritation (H315, H319) . Avoid moisture and acidic conditions, which can cleave the Boc group or hydrolyze the boronate .

- Stability: Stable under dry, neutral conditions but degrades in prolonged exposure to humidity or light .

Q. Advanced: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions for bioactive molecule synthesis?

Answer:

The boronate ester serves as a key building block in coupling reactions with aryl halides. For example:

- Catalytic system: Use Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Substrate scope: Couples with heteroaryl halides (e.g., pyridines, imidazoles) to generate biaryl motifs in kinase inhibitors .

- Yield optimization: Pre-activation with CsF improves reactivity by generating the boronic acid in situ .

Q. Advanced: Can this boronate ester be applied in hydrogen peroxide (H₂O₂) detection assays?

Answer:

Yes, analogous arylboronates react with H₂O₂ to form phenolic derivatives detectable via UV-Vis (e.g., 4-nitrophenol at 400 nm). For this compound:

- Reaction conditions: Incubate with H₂O₂ (0.1–10 mM) in PBS (pH 7.4) at 37°C for 30 min .

- Detection limit: Optimize using LC-MS to quantify the hydroxylated product (post-Boc deprotection with TFA may enhance sensitivity) .

Q. Advanced: How does pH affect the stability and reactivity of this compound?

Answer:

- Acidic conditions (pH <4): Boc group hydrolyzes, releasing free amine and boronic acid, which may polymerize .

- Basic conditions (pH >9): Boronate ester hydrolyzes to boronic acid, reducing coupling efficiency. Stabilize with pinacol (1 equiv.) .

- Neutral/buffered systems: Optimal for maintaining boronate integrity during bioconjugation or material synthesis .

Q. Advanced: How to resolve contradictions in reported yields for cross-coupling reactions?

Answer: Discrepancies arise from:

- Protecting group interference: Boc groups may sterically hinder coupling. Compare with Trt- or Fmoc-protected analogs .

- Catalyst selection: PdCl₂(dppf) outperforms Pd(OAc)₂ in sterically demanding systems .

- Byproduct analysis: Use ¹¹B NMR to detect boroxine formation, which reduces effective boronate concentration .

Q. Advanced: What mechanistic insights exist for its role in covalent organic frameworks (COFs)?

Answer:

The boronate ester participates in reversible condensations with diols (e.g., hexahydroxytriphenylene) to form porous COFs:

- Reaction conditions: Solvothermal synthesis in mesitylene/dioxane (1:1) at 120°C for 72 hrs .

- Structural analysis: Powder XRD reveals staggered (P6₃/mmc) or eclipsed (P6/mmm) geometries, with surface areas >700 m²/g .

Q. Advanced: How to troubleshoot low yields during purification?

Answer:

- Chromatography issues: Use silica gel deactivated with 1% Et₃N to prevent boronate decomposition .

- Recrystallization: Dissolve in warm hexane/EtOAc (5:1) and cool to −20°C for crystalline product .

- Alternative methods: Size-exclusion chromatography (SEC) with Sephadex LH-20 in THF .

Q. Advanced: What analytical methods identify common byproducts in its synthesis?

Answer:

- LC-MS: Detect deborylated products (e.g., 4-(N-Boc-amino)phenol) via [M+H]⁺ at m/z 224.1 .

- ¹¹B NMR: Peaks at δ 28–30 ppm indicate intact boronate ester; δ 18–20 ppm suggests hydrolysis .

- TGA: Thermal decomposition above 200°C confirms purity (residual solvents <0.5%) .

Q. Advanced: How to design experiments probing its reactivity in photoredox catalysis?

Answer:

- Quenching studies: Add TEMPO (2 equiv.) to trap radical intermediates during visible-light-driven coupling .

- DFT calculations: Model the boronate’s LUMO energy to predict electron-deficient aryl partners .

- Kinetic profiling: Use stopped-flow UV-Vis to monitor reaction rates under varying light intensities .

Propiedades

IUPAC Name |

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJNIOYPTSKQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370397 | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-01-6 | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonylamino)phenyl-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.